![molecular formula C15H15Cl2N3O3S B2719987 4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2034318-76-6](/img/structure/B2719987.png)
4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine” is a chemical compound with the molecular formula C15H15Cl2N3O3S and a molecular weight of 388.26. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Pyrrolidine and Pyrimidine Derivatives in Drug Discovery
Pyrrolidine rings are crucial in medicinal chemistry for developing compounds for treating human diseases. Their sp3-hybridization allows efficient exploration of pharmacophore space, contributing significantly to the stereochemistry and increasing three-dimensional coverage of molecules. Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been widely studied for their selectivity towards biological targets. This review highlights the importance of the pyrrolidine scaffold in designing bioactive molecules with diverse biological profiles, emphasizing the influence of steric factors on activity and detailing synthetic strategies for constructing or functionalizing the pyrrolidine ring (Li Petri et al., 2021).
Catalytic Applications for Pyrimidine Scaffolds
Hybrid catalysts have emerged as powerful tools in the synthesis of pyrimidine derivatives, such as 5H-Pyrano[2,3-d]pyrimidines, which are pivotal for medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. This comprehensive review covers synthetic pathways employing various hybrid catalysts for developing pyrimidine scaffolds, highlighting the significance of these approaches in creating lead molecules with broad catalytic applications (Parmar et al., 2023).
Pyrimidine-Based Optical Sensors
The development of pyrimidine-based compounds as optical sensors has gained attention due to their biological and medicinal applications alongside their sensing capabilities. Pyrimidine derivatives' ability to form coordination and hydrogen bonds makes them suitable for sensing applications, providing a basis for designing optical sensors with significant sensitivity and specificity. This review encompasses various pyrimidine-based optical sensors, underscoring their synthesis and applications in the literature from 2005 to 2020 (Jindal & Kaur, 2021).
Future Directions
The future directions for research on “4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could potentially lead to the development of new drugs for the treatment of various human diseases.
properties
IUPAC Name |
4-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S/c1-10-18-6-4-15(19-10)23-12-5-7-20(9-12)24(21,22)14-8-11(16)2-3-13(14)17/h2-4,6,8,12H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVCNZVITYUYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


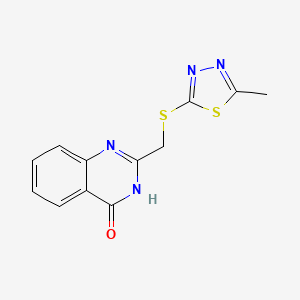
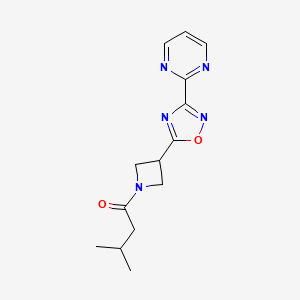
![2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2719910.png)
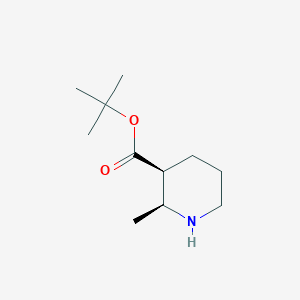
![4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B2719914.png)
amino]-4-oxobutanoic acid](/img/structure/B2719915.png)

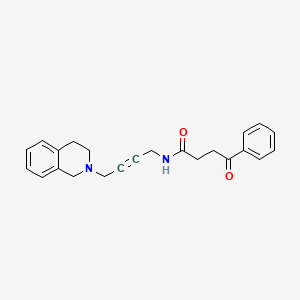

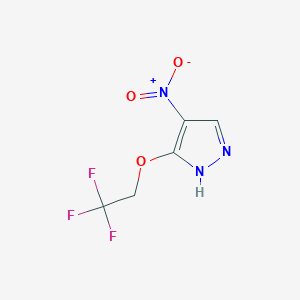
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2719924.png)
![4-{[4-(Dimethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2719925.png)
![N-(3-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2719927.png)